Cas no 1214328-20-7 (2-Fluoro-3-nitrobenzonitrile)

2-Fluoro-3-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-3-nitrobenzonitrile
- LHCVWZUYSBZIKE-UHFFFAOYSA-N
- Benzonitrile, 2-fluoro-3-nitro-
- 3-CYANO-2-FLUORONITROBENZENE
- PC53131
- FCH1144571
- CM13098
- AS05856
- AX8161161
- Z3987
- ST24027998
-
- MDL: MFCD11849938
- インチ: 1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H
- InChIKey: LHCVWZUYSBZIKE-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C#N)C([H])=C([H])C([H])=C1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 166.01800
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 229
- トポロジー分子極性表面積: 69.6
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 269.5±25.0 ºC (760 Torr),
- フラッシュポイント: 116.8±23.2 ºC,
- ようかいど: 極微溶性(0.16 g/l)(25ºC)、
- PSA: 69.61000
- LogP: 2.12878
2-Fluoro-3-nitrobenzonitrile セキュリティ情報
2-Fluoro-3-nitrobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Fluoro-3-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062722-25g |
2-Fluoro-3-nitrobenzonitrile |
1214328-20-7 | 98% | 25g |
¥1314.00 | 2024-08-09 | |
Life Chemicals | F1917-5706-20mg |
2-fluoro-3-nitrobenzonitrile |
1214328-20-7 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062722-10g |
2-Fluoro-3-nitrobenzonitrile |
1214328-20-7 | 98% | 10g |
¥457.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0133-10G |
2-fluoro-3-nitrobenzonitrile |
1214328-20-7 | 95% | 10g |
¥ 1,881.00 | 2023-03-08 | |
ChemScence | CS-W005189-5g |
2-Fluoro-3-nitrobenzonitrile |
1214328-20-7 | 99.88% | 5g |
$122.0 | 2022-04-28 | |
eNovation Chemicals LLC | D783660-10g |
2-Fluoro-3-nitrobenzonitrile |
1214328-20-7 | 97% | 10g |
$690 | 2024-06-05 | |
abcr | AB291013-5 g |
2-Fluoro-3-nitrobenzonitrile, 97%; . |
1214328-20-7 | 97% | 5g |
€163.80 | 2023-04-26 | |
Apollo Scientific | PC53131-1g |
2-Fluoro-3-nitrobenzonitrile |
1214328-20-7 | 1g |
£22.00 | 2025-02-21 | ||
Life Chemicals | F1917-5706-4mg |
2-fluoro-3-nitrobenzonitrile |
1214328-20-7 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
abcr | AB291013-25 g |
2-Fluoro-3-nitrobenzonitrile, 97%; . |
1214328-20-7 | 97% | 25g |
€339.70 | 2023-04-26 |
2-Fluoro-3-nitrobenzonitrile 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
2-Fluoro-3-nitrobenzonitrileに関する追加情報
Professional Introduction to 2-Fluoro-3-nitrobenzonitrile (CAS No: 1214328-20-7)
2-Fluoro-3-nitrobenzonitrile, with the chemical formula C₇H₃FN₂O₂, is a fluorinated nitrobenzonitrile derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1214328-20-7, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both fluorine and nitro substituents, make it a valuable building block for developing novel therapeutic agents.
The significance of 2-Fluoro-3-nitrobenzonitrile in modern chemical biology stems from its ability to undergo diverse functional group transformations. These transformations are crucial for constructing complex molecular architectures that mimic natural products or designed heterocycles. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, while the nitro group provides a handle for further chemical manipulation via reduction or coupling reactions.
In recent years, there has been a surge in research focused on harnessing the potential of fluorinated aromatic compounds in medicinal chemistry. Studies have demonstrated that the introduction of fluorine at specific positions in a benzene ring can significantly alter the pharmacokinetic properties of a molecule. For instance, fluoro-substituted benzonitriles have been shown to exhibit improved bioavailability and reduced susceptibility to enzymatic degradation. This has led to their incorporation into a wide range of drug candidates targeting various diseases, including cancer and infectious disorders.
The utility of 2-Fluoro-3-nitrobenzonitrile as a synthetic intermediate has been further highlighted by its application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of 2-Fluoro-3-nitrobenzonitrile, researchers have been able to generate novel inhibitors with enhanced selectivity and potency. For example, recent studies have shown that derivatives of this compound can effectively inhibit specific tyrosine kinases by binding to their active sites and disrupting downstream signaling cascades.
Another area where 2-Fluoro-3-nitrobenzonitrile has made a notable impact is in the synthesis of antiviral agents. The ability to introduce fluorine and nitro groups into aromatic cores allows for the creation of molecules with improved viral inhibition properties. Researchers have leveraged these structural features to design compounds that target viral proteases or polymerases, thereby inhibiting viral replication. The flexibility offered by 2-Fluoro-3-nitrobenzonitrile has enabled the development of several lead compounds that are currently undergoing preclinical evaluation.
The agrochemical sector has also benefited from the use of 2-Fluoro-3-nitrobenzonitrile. Fluorinated benzonitriles are known for their herbicidal and fungicidal properties, making them effective against a broad spectrum of plant pathogens. By incorporating this compound into novel formulations, agricultural scientists have been able to create more robust crop protection agents that enhance yield and quality while minimizing environmental impact. The versatility of 2-Fluoro-3-nitrobenzonitrile in this context underscores its importance as a multifunctional intermediate.
The synthesis of 2-Fluoro-3-nitrobenzonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions followed by nitration and cyanation steps. Advances in catalytic methods have further refined these processes, allowing for higher yields and reduced byproduct formation. These improvements have made it more feasible to produce 2-Fluoro-3-nitrobenzonitrile on an industrial scale, meeting the growing demand from pharmaceutical and agrochemical industries.
In conclusion, 2-Fluoro-3-nitrobenzonitrile (CAS No: 1214328-20-7) is a highly valuable compound with broad applications in medicinal chemistry and agrochemical research. Its unique structural features enable the synthesis of biologically active molecules with enhanced pharmacological properties. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.
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